Ethyl fumarate

Catalog No.
S621666
CAS No.
2459-05-4
M.F
C6H7O4-
M. Wt
143.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl fumarate

CAS Number

2459-05-4

Product Name

Ethyl fumarate

IUPAC Name

(E)-4-ethoxy-4-oxobut-2-enoate

Molecular Formula

C6H7O4-

Molecular Weight

143.12 g/mol

InChI

InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/p-1/b4-3+

InChI Key

XLYMOEINVGRTEX-ONEGZZNKSA-M

SMILES

CCOC(=O)C=CC(=O)O

Synonyms

calcium monoethylfumarate, ethyl fumarate, ethyl fumarate, 2 copper salt, ethyl fumarate, 2 ferrium salt, ethyl fumarate, calcium salt, ethyl fumarate, lithium salt, ethyl fumarate, maganeese salt, ethyl fumarate, sodium salt, ethyl fumarate, zinc salt, ethylhydrogenfumarate, fumaric acid monoethyl ester, monoethyl fumarate, zinc monoethylfumarate

Canonical SMILES

CCOC(=O)C=CC(=O)[O-]

Isomeric SMILES

CCOC(=O)/C=C/C(=O)[O-]

Anti-Cancer Properties:

Studies have shown that ethyl fumarate may possess anti-cancer properties. It has been observed to inhibit the growth and proliferation of various cancer cell lines, including those of breast, colon, and lung cancer []. The specific mechanisms by which it exerts these effects are still under investigation, but they may involve:

  • Modulation of cell cycle progression: Ethyl fumarate may induce cell cycle arrest, hindering cancer cell division [].
  • Induction of apoptosis: It may trigger programmed cell death (apoptosis) in cancer cells [].
  • Anti-angiogenic effects: Ethyl fumarate might inhibit the formation of new blood vessels that nourish tumors [].

Neuroprotective Effects:

Emerging research suggests that ethyl fumarate may have neuroprotective properties. Studies have shown that it can:

  • Reduce oxidative stress: Ethyl fumarate may act as an antioxidant, protecting brain cells from damage caused by free radicals [].
  • Improve mitochondrial function: It may enhance the function of mitochondria, the energy-generating powerhouses of cells, which are crucial for neuronal health [].
  • Modulate inflammatory responses: Ethyl fumarate might have anti-inflammatory effects, potentially beneficial in neurodegenerative diseases linked to chronic inflammation [].

Other Potential Applications:

Beyond cancer and neurodegenerative diseases, ethyl fumarate is being explored for various other potential applications in scientific research, including:

  • Wound healing: Studies suggest that ethyl fumarate may promote wound healing by stimulating collagen production and cell migration [].
  • Metabolic disorders: Research is ongoing to investigate the potential effects of ethyl fumarate on metabolic disorders like diabetes and obesity [].
  • Drug delivery systems: Ethyl fumarate is being explored as a potential carrier molecule for drug delivery, aiming to improve drug bioavailability and targeting [].

Ethyl fumarate is an organic compound classified as a fumaric acid ester, with the molecular formula C6H8O4C_6H_8O_4. It is characterized by the presence of a double bond between two carbon atoms and an ester functional group, which contributes to its reactivity and versatility in various

  • Esterification: Ethyl fumarate can react with alcohols to form various esters. This reaction typically requires acid catalysts such as sulfuric acid or p-toluenesulfonic acid and is performed under reflux conditions in organic solvents like toluene or dichloromethane.
  • Hydrolysis: Under acidic or basic conditions, ethyl fumarate can undergo hydrolysis to yield fumaric acid and ethanol. This reaction is essential for understanding its behavior in biological systems.
  • Michael Addition: Ethyl fumarate is a Michael acceptor, allowing it to participate in conjugate addition reactions with nucleophiles, which is crucial for synthesizing more complex organic molecules.
  • Redox Reactions: Although less common, ethyl fumarate can also engage in oxidation and reduction reactions, depending on the reagents used .

Ethyl fumarate exhibits notable biological activity, particularly as an intermediate in the citric acid cycle, which is fundamental for cellular respiration. Its derivatives have been studied for potential therapeutic effects, including anti-inflammatory properties. For instance, some studies suggest that ethyl fumarate may help modulate immune responses and could be beneficial in treating conditions like multiple sclerosis through its action on the immune system .

The synthesis of ethyl fumarate can be achieved through various methods:

  • Esterification of Fumaric Acid: The most common method involves the esterification of fumaric acid with ethanol. This reaction is typically catalyzed by strong acids and performed under reflux conditions.
  • Transesterification: Ethyl fumarate can also be synthesized via transesterification reactions involving other esters and ethanol.
  • Biocatalytic Methods: Recent advancements have explored using enzymes to catalyze the formation of ethyl fumarate from fumaric acid and ethanol, offering a more environmentally friendly approach to synthesis .

Ethyl fumarate has diverse applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in drug synthesis and has been investigated for its potential therapeutic properties.
  • Food Industry: Ethyl fumarate is used as a flavoring agent due to its fruity aroma.
  • Polymer Chemistry: It is employed in the production of photo-crosslinkable macromers, which are valuable in creating advanced materials for coatings and adhesives .

Studies on ethyl fumarate's interactions reveal its role as a substrate for various enzymes involved in metabolic pathways. Its ability to participate in Michael addition reactions makes it a valuable compound for synthesizing biologically active molecules. Additionally, research indicates that ethyl fumarate can influence cellular signaling pathways related to inflammation and immune response modulation, highlighting its potential therapeutic applications .

Several compounds share structural similarities with ethyl fumarate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Dimethyl FumarateEster of Fumaric AcidUsed primarily in multiple sclerosis treatment; exhibits anti-inflammatory properties .
Diethyl FumarateEster of Fumaric AcidSimilar structure but contains two ethyl groups; utilized in organic synthesis .
Fumaric AcidDicarboxylic AcidParent compound; widely used in food and pharmaceutical industries; lacks ester functionality .
Monoethyl FumarateMonoester of Fumaric AcidUsed as an intermediate in synthetic chemistry; has distinct reactivity compared to diesters .

Uniqueness

Ethyl fumarate's uniqueness lies in its specific ester structure and reactivity profile compared to other fumarates. Its distinct combination of properties allows it to participate effectively in biochemical pathways while also serving as a versatile building block in synthetic chemistry. The presence of the ethyl group enhances its solubility and reactivity compared to other similar compounds, making it particularly valuable for specialized applications in pharmaceuticals and materials science .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Exact Mass

143.03443370 g/mol

Monoisotopic Mass

143.03443370 g/mol

Heavy Atom Count

10

Appearance

White Solid

Melting Point

68-70°C

UNII

Y3W849NG2N

Related CAS

55141-86-1 (hydrochloride salt)
62008-21-3 (zinc salt)
62008-22-4 (calcium salt)
76260-93-0 (lithium salt)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 44 of 45 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Dermatologic Agents

Pictograms

Irritant

Irritant

Other CAS

2459-05-4

Wikipedia

Ethyl fumarate

Dates

Modify: 2023-08-15

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